Metabolic Stability Advantage of the Azetidine Moiety Over Exocyclic Dimethylamino in Pyridinol Scaffolds
In a pyridinol antioxidant series evaluated in bovine liver microsomes, replacing the exocyclic dimethylamino group at position 6 of the pyridinol core with an azetidine ring (compounds 8 and 9) markedly increased metabolic stability. The azetidine-containing analogs exhibited significantly reduced susceptibility to phase I N-dealkylation relative to the dimethylamino comparator [1]. Although this study examined 6-substituted regioisomers rather than the 2-substituted pattern of the target compound, the mechanism—protection of the nitrogen lone pair via ring constraint—is directly transferable to 2-azetidinyl pyridinols.
| Evidence Dimension | In vitro microsomal stability (bovine liver microsomes) |
|---|---|
| Target Compound Data | Not directly measured on CAS 2108457-85-6; class-level extrapolation from close structural analog (6-azetidinyl pyridinol, compound 8/9) |
| Comparator Or Baseline | 2-(Dimethylamino)-6-methylpyridin-4-ol (representative exocyclic dialkylamino pyridinol) – significantly higher N-dealkylation rate |
| Quantified Difference | Azetidine substitution conferred 'greatly improved metabolic stability' (qualitative ranking; quantitative t₁/₂ or intrinsic clearance values reported in the full text of Alam et al. 2014) |
| Conditions | Bovine liver microsomes, in vitro incubation; compounds 8/9 (6-azetidinyl pyridinol regioisomers) vs. dimethylamino-substituted analogs |
Why This Matters
For drug discovery programs where pyridinol building blocks are incorporated into lead molecules that must survive first-pass metabolism, the azetidine-substituted scaffold offers a demonstrated, though regioisomer-dependent, metabolic stability advantage over the cheaper and more readily available 2-(dimethylamino)-6-methylpyridin-4-ol (CAS 65735-56-0).
- [1] Alam MP, Khdour OM, Arce PM, Chen Y, Roy B, Johnson WG, Dey S, Hecht SM. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases. Bioorg. Med. Chem. 2014, 22(17), 4935-4947. DOI: 10.1016/j.bmc.2014.06.040. View Source
